molecular formula C12H13N3O2 B021547 4,6-Dimethoxy-N-phenylpyrimidin-2-amine CAS No. 110235-27-3

4,6-Dimethoxy-N-phenylpyrimidin-2-amine

Cat. No. B021547
CAS RN: 110235-27-3
M. Wt: 231.25 g/mol
InChI Key: HLIGGTCDMPWFCH-UHFFFAOYSA-N
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Description

“4,6-Dimethoxy-N-phenylpyrimidin-2-amine” is a chemical compound with the molecular formula C12H13N3O2 . It is also known by other names such as “2-Pyrimidinamine,4,6-dimethoxy-N-phenyl” and "(4,6-DIMETHOXY-PYRIMIDIN-2-YL)-PHENYL-AMINE" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-amino-4,6-dimethoxypyrimidine (ADM) was prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .


Molecular Structure Analysis

The molecular structure of “4,6-Dimethoxy-N-phenylpyrimidin-2-amine” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4 and 6 positions with methoxy groups and at the 2 position with a phenylamine group .

Future Directions

The future directions for the study of “4,6-Dimethoxy-N-phenylpyrimidin-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, the study of their inhibitory effects on various kinases could lead to the development of new anticancer drugs .

properties

IUPAC Name

4,6-dimethoxy-N-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-10-8-11(17-2)15-12(14-10)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIGGTCDMPWFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575762
Record name 4,6-Dimethoxy-N-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxy-N-phenylpyrimidin-2-amine

CAS RN

110235-27-3
Record name 4,6-Dimethoxy-N-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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